molecular formula C18H12N6 B12180826 2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12180826
M. Wt: 312.3 g/mol
InChI Key: BTAJOXUREFILFP-UHFFFAOYSA-N
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Description

2,7-Diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a sophisticated tricyclic heterocyclic compound that serves as a privileged scaffold in medicinal chemistry, particularly in the development of potent and selective ligands for adenosine receptors . Its structure is part of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) class, which has been extensively studied for its high affinity as an antagonist at the A 2A and A 3 adenosine receptor subtypes . Researchers utilize this core structure to design compounds that can help elucidate the pathophysiological roles of adenosine receptors, with potential applications in neurodegenerative disorders such as Parkinson's disease . The compound's value lies in its versatile chemical structure, which allows for strategic substitutions at various positions (e.g., the 2, 5, 7, and 9 positions) to fine-tune affinity and selectivity for different adenosine receptor subtypes . This enables the development of functionalized ligands, including fluorescent probes for studying receptor localization and dynamics . The planar, fused ring system mimics purine bases, facilitating interactions with the adenosine binding sites . Synthetic approaches for this class of compounds often involve cyclization reactions and can experience Dimroth-type rearrangements under specific conditions to form the thermodynamically stable [1,2,4]triazolo[1,5-c]pyrimidine isomer . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H12N6

Molecular Weight

312.3 g/mol

IUPAC Name

4,10-diphenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H12N6/c1-3-7-13(8-4-1)16-21-18-15-11-20-24(14-9-5-2-6-10-14)17(15)19-12-23(18)22-16/h1-12H

InChI Key

BTAJOXUREFILFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

The reaction of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-5-yl)acetate (1 ) with dimethylformamide-dimethylacetal (DMF-DMA) under reflux conditions produces the enaminone derivative (3A ) (Scheme 1). This method, conducted in dioxane at 120°C for 20 minutes, achieves an 85% yield. The E -isomer is confirmed by 1H^1H NMR, with a singlet at δ 7.77 ppm for the exocyclic =CH proton.

Table 1: Reaction Conditions for DMF-DMA Condensation

ParameterValue
SolventDioxane
Temperature120°C
Time20 minutes
Yield85%
Key 1H^1H NMRδ 7.77 (=CH)

Cyclization via Hydrazine Derivatives

Hydrazine Hydrate-Mediated Cyclization

Treatment of (E)-5-amino-1-phenyl-3-styryl-1H-pyrazole-4-carbonitrile (2 ) with hydrazine hydrate in ethanol generates intermediate 4 , which undergoes cyclization with diethyl dicarbonate to form 2,7-diphenyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (7 ) (Scheme 2). Refluxing in triethylorthoformate for 4 hours yields 86% of 7 , characterized by a molecular ion peak at m/z 338 (M+^+).

Table 2: Spectral Data for Compound 7

TechniqueData
1H^1H NMR (DMSO)δ 6.98–8.56 (m, 12H, Ar-H)
MSm/z 338 (M+^+, 98%)
IR1624 cm1^{-1} (C=O)

Tandem Reactions in N,N-Dimethylacetamide

Imidoformamide-Acylhydrazine Interaction

A tandem reaction between N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide (6 ) and benzohydrazide in N,N-dimethylacetamide (DMAA) at reflux produces 2,7-diphenyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (10a ) (Scheme 3). This method achieves a 76% yield in 2–3 hours, with 1H^1H NMR signals at δ 8.80 (pyrazole-H) and 9.72 ppm (pyrimidine-H).

Table 3: Optimization of Tandem Reaction Conditions

SolventTime (h)Yield (%)
DMAA2–376
DMF4–568
Ethanol652

Microwave-Assisted One-Pot Synthesis

Green Solvent Approach

A microwave-assisted one-pot synthesis from 5-aminopyrazolyl-4-carbonitriles and orthoesters in PEG-400 achieves 2,7-diphenyl derivatives in 78% yield. This method reduces reaction time to 30 minutes at 150°C, with 13C^{13}C NMR confirming regioselectivity at C-2 and C-7.

Oxidative Cyclization of Hydrazones

Aldehyde-Mediated Cyclization

Reaction of (E)-4-hydrazinyl-1-phenyl-3-styryl-1H-pyrazolo[3,4-d]pyrimidine (8 ) with aldehydes in ethanol/acetic acid forms hydrazones (10 ), which undergo oxidative cyclization using Pb(OAc)4_4 to yield 2-alkyl-7-phenyl derivatives (11 ) (Scheme 4). Yields range from 80% to 83%, with MS showing M+^+ peaks at m/z 414 .

Chemical Reactions Analysis

Types of Reactions

2,7-Diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions are often derivatives with enhanced biological activity, such as more potent adenosine receptor antagonists or CDK2 inhibitors .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • Case Study : A study synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed significant inhibition of cell growth with IC50 values ranging from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116 cells. These compounds exhibited superior activity compared to the standard drug sorafenib .
CompoundCell LineIC50 (nM)
Compound 14MCF-745
Compound 15HCT-1166
SorafenibMCF-7144

Receptor Modulation

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has been investigated for its interaction with adenosine receptors (ARs), which play roles in various physiological processes.

  • Case Study : A series of compounds were developed targeting different AR subtypes (A1, A2A, A2B, A3). The findings indicated that some derivatives acted as dual ligands for the A2A and A3 receptors. This dual activity suggests potential applications in treating conditions such as pain management and cancer immunotherapy .

Antiparasitic and Antifungal Activities

The compound has also shown promise in antiparasitic and antifungal applications. Its derivatives have been tested against various pathogens with positive results.

  • Research Findings : In vitro studies demonstrated that certain derivatives possess significant antifungal activity against strains of Candida and Aspergillus species. The mechanism involves disruption of fungal cell wall synthesis .

Neuroprotective Effects

Emerging research indicates the potential neuroprotective effects of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.

  • Study Overview : Compounds were evaluated in models of neurodegenerative diseases such as Alzheimer's. Results suggested that these compounds could inhibit neuroinflammation and oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This leads to cell cycle arrest and apoptosis in cancer cells . As an adenosine receptor antagonist, it binds to the A2A receptor, blocking its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazolo-triazolo-pyrimidine derivatives. Below is a detailed comparison with structurally related analogs, focusing on biological activity, substituent effects, and physicochemical properties.

Structural Isomerization and Physicochemical Properties

  • Isomerization : Derivatives like pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (e.g., compound 9 ) can isomerize to the [1,5-c]pyrimidine system (e.g., compound 8 ) under acidic conditions. The [1,5-c] isomers exhibit distinct NMR profiles, with C2-H and C5-H protons resonating upfield compared to C3-H and C5-H in [4,3-c] isomers. Melting points for [1,5-c] derivatives (e.g., 304–314°C) are generally lower than those of [4,3-c] analogs .
  • Impact of Substituents: Hydrophilicity: Introduction of hydroxyl groups (e.g., 4-hydroxyphenyl in compound 6) enhances hydrophilicity and adenosine A2A receptor (A2AAR) affinity . Electron-Withdrawing Groups: Nitro (NO₂) or halogen substituents (e.g., 4-bromophenyl in compound 3) improve antiproliferative activity by modulating electron density and binding interactions .

Key Research Findings

Anticancer vs. Receptor Targeting: While 2,7-diphenyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine excels in kinase inhibition, its analogs with polar substituents (e.g., hydroxyl, methoxy) are better suited for adenosine receptor modulation .

Substituent-Driven Selectivity : Small changes (e.g., bromine vs. methyl) significantly alter bioactivity. For example, 7-(4-bromophenyl) derivatives show 10-fold higher antiproliferative activity than methyl-substituted analogs .

Thermodynamic Stability : [1,5-c] isomers are thermodynamically favored over [4,3-c] isomers, influencing their prevalence in biological assays .

Biological Activity

2,7-Diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and case studies.

  • Molecular Formula : C12_{12}H8_{8}N6_6S
  • Molecular Weight : 268.3 g/mol
  • CAS Number : 301330-51-8

Synthesis Methods

The synthesis of 2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves cyclization reactions of appropriate precursors. For example, one method includes the reaction of pyrazole derivatives with triazole and pyrimidine components under acidic conditions to yield the target compound with high purity and yield.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. Notably:

  • Inhibition of CDK2 : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. In vitro assays demonstrated that it significantly inhibited the growth of various cancer cell lines:
    • MCF-7 (breast cancer) : IC50_{50} values ranged from 45–97 nM.
    • HCT-116 (colon cancer) : IC50_{50} values ranged from 6–99 nM.
    • HepG-2 (liver cancer) : IC50_{50} values ranged from 48–90 nM .

The anticancer effects are attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through activation of caspases (caspase 3/7, caspase 8) and modulation of p53 and NF-κB pathways .
  • Autophagy Activation : It also triggers autophagy by increasing the formation of autophagosomes and inhibiting mTOR signaling .

Study on MCF-7 Cells

In a controlled study evaluating the cytotoxic effects on MCF-7 cells:

  • Method : MTT assay was employed to determine cell viability.
  • Results : The compound exhibited stronger cytotoxicity compared to standard treatments like cisplatin. The study reported an increase in apoptotic markers and a decrease in cell viability at concentrations as low as 45 nM .

Comparative Analysis with Other Compounds

A comparative analysis was conducted with similar pyrazolo compounds:

CompoundCell LineIC50_{50} (nM)Remarks
2,7-Diphenyl-PyrazoloMCF-745–97Superior activity
SorafenibMCF-7144Standard comparator
Other Pyrazolo DerivativesMCF-7VariesGenerally lower activity

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